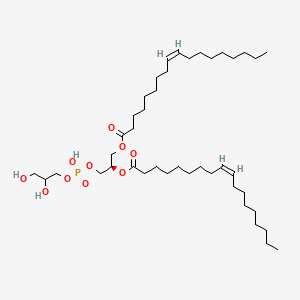
Dioleoylphosphatidylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of catalysts such as phospholipase D2 and aquaporin 3 . The reaction conditions include maintaining a temperature range of 25-30°C and a pH of 7.4 to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using bioreactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pH, and enzyme concentration . The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dioleoylphosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phosphinic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced alcohols, and substituted phospholipids .
Aplicaciones Científicas De Investigación
Wound Healing Applications
Corneal Epithelial Healing
DOPG has been shown to enhance corneal epithelial wound healing both in vitro and in vivo. A study demonstrated that DOPG significantly accelerates the healing of corneal epithelial cells by modulating the AQP3/PLD2 signaling pathway. In experiments with AQP3 knockout mice, DOPG treatment resulted in improved wound healing outcomes compared to control treatments, indicating its potential as a therapeutic agent for corneal injuries .
Skin Wound Healing in Diabetic Patients
Research has highlighted the effectiveness of DOPG in promoting skin wound healing, particularly in diabetic patients. The ability of DOPG to stimulate keratinocyte proliferation is crucial for enhancing the healing process of chronic skin wounds. In preclinical models, DOPG outperformed other phosphatidylglycerol species in promoting the proliferation of slowly dividing keratinocytes, suggesting its utility in treating diabetic ulcers and other chronic wounds .
Drug Delivery Systems
DOPG is being investigated as a potential component in drug delivery systems due to its biocompatibility and ability to form stable lipid vesicles. The formation of large unilamellar vesicles from DOPG allows for the encapsulation of therapeutic agents, enhancing their delivery to target tissues. This property is particularly valuable for delivering hydrophobic drugs that require effective transport mechanisms to reach their sites of action .
Inflammation Modulation
Inhibition of Inflammatory Pathways
DOPG has demonstrated anti-inflammatory properties by inhibiting the expression of inflammatory mediators in macrophage cell lines stimulated by heat shock protein B4 (HSPB4). In vitro studies showed that DOPG significantly reduced the levels of pro-inflammatory cytokines such as IL1α, IL1β, and TNF, indicating its potential role in managing inflammatory conditions .
Data Summary
Case Studies
- Corneal Wound Healing Study : A study involving CD-1 mice treated with DOPG showed enhanced corneal epithelial repair compared to control groups, suggesting its clinical applicability for ocular surface injuries .
- Diabetic Wound Healing : Clinical observations indicated that patients treated with formulations containing DOPG exhibited faster recovery rates from chronic wounds compared to those receiving standard care .
Mecanismo De Acción
The mechanism of action of Dioleoylphosphatidylglycerol involves its interaction with cell membrane receptors and enzymes . It inhibits the production of inflammatory mediators by modulating the activity of toll-like receptor 2 (TLR2) and heat shock protein B4 (HSPB4) . This modulation leads to a reduction in the inflammatory response and has potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Dioleoylphosphatidylcholine (DOPC): Similar in structure but lacks the phosphinic acid group.
Dioleoylphosphatidylethanolamine (DOPE): Contains an ethanolamine group instead of a glycerol backbone.
Dioleoylphosphatidylserine (DOPS): Contains a serine group instead of a glycerol backbone.
Uniqueness
Dioleoylphosphatidylglycerol is unique due to its phosphinic acid group, which imparts distinct chemical and biological properties . This group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C42H79O10P |
|---|---|
Peso molecular |
775 g/mol |
Nombre IUPAC |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1 |
Clave InChI |
DSNRWDQKZIEDDB-GCMPNPAFSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















